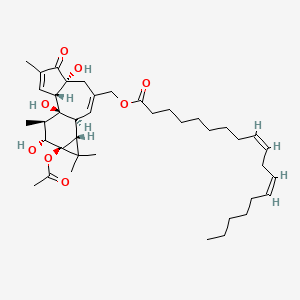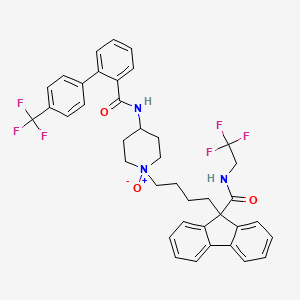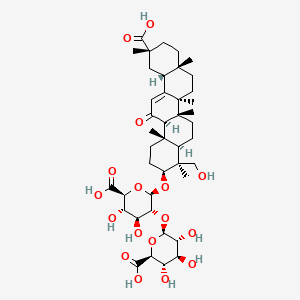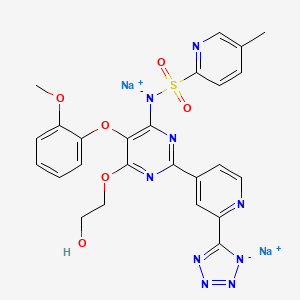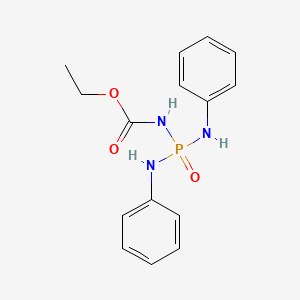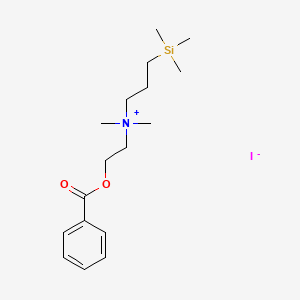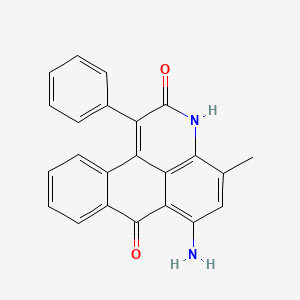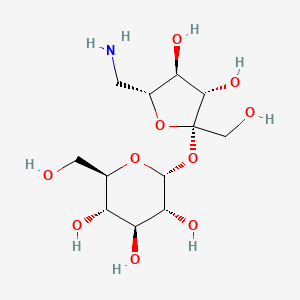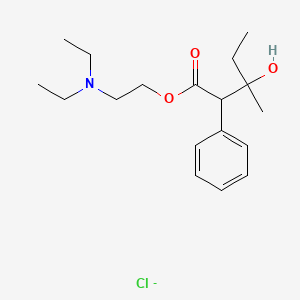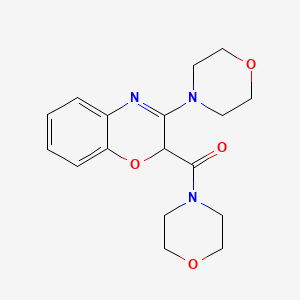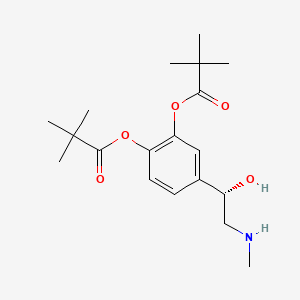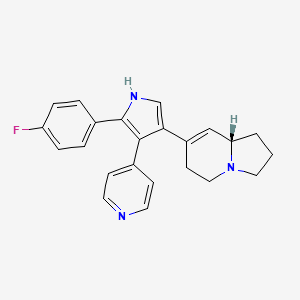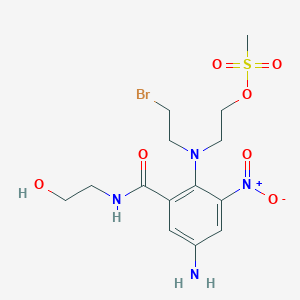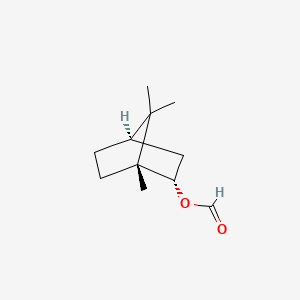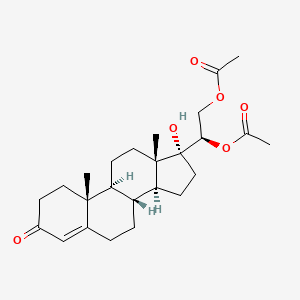
Pregn-4-en-3-one, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of pregnane, a steroid with significant biological activity. It is characterized by its molecular formula C25H36O6 and a molecular weight of 432.55 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate involves multiple steps, starting from a suitable steroid precursor. The key steps typically include hydroxylation at specific positions followed by acetylation to protect the hydroxyl groups. The reaction conditions often involve the use of strong oxidizing agents for hydroxylation and acetic anhydride for acetylation under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mécanisme D'action
The mechanism of action of 17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate involves its interaction with specific molecular targets such as steroid receptors. It modulates the activity of these receptors, influencing various biological pathways related to hormone regulation and metabolism. The compound’s effects are mediated through binding to receptor sites, altering gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
17-hydroxyprogesterone: Another pregnane derivative with similar hydroxylation patterns.
Corticosterone: A steroid with hydroxyl groups at different positions but similar biological activity.
Hydrocortisone: A widely used corticosteroid with comparable structural features.
Uniqueness
17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate is unique due to its specific hydroxylation and acetylation pattern, which imparts distinct biological properties. Its ability to modulate steroid receptors and influence hormone-related pathways sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6424-28-8 |
|---|---|
Formule moléculaire |
C25H36O6 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C25H36O6/c1-15(26)30-14-22(31-16(2)27)25(29)12-9-21-19-6-5-17-13-18(28)7-10-23(17,3)20(19)8-11-24(21,25)4/h13,19-22,29H,5-12,14H2,1-4H3/t19-,20+,21+,22-,23+,24+,25+/m1/s1 |
Clé InChI |
DTAHVNJOQVGRGJ-VZLOEOTNSA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C |
SMILES canonique |
CC(=O)OCC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


